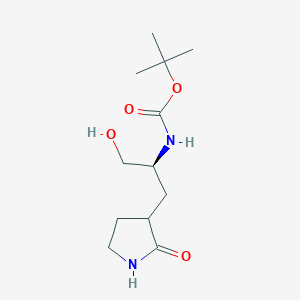

tert-butyl ((2S)-1-hydroxy-3-(2-oxopyrrolidin-3-yl)propan-2-yl)carbamate

Description

This compound, often referred to as Intermediate 7 in synthetic pathways, is a chiral carbamate derivative featuring a (2S)-1-hydroxypropan-2-yl backbone and a (3S)-2-oxopyrrolidin-3-yl substituent. It serves as a critical intermediate in the synthesis of protease inhibitors, particularly those targeting SARS-CoV-2 main protease (M<sup>pro</sup>) . Key synthetic steps include the reduction of methyl ester precursors (e.g., methyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate) using NaBH4, yielding 80% efficiency . The stereochemistry at both chiral centers ((S)-configuration) is essential for maintaining biological activity .

Properties

IUPAC Name |

tert-butyl N-[(2S)-1-hydroxy-3-(2-oxopyrrolidin-3-yl)propan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-9(7-15)6-8-4-5-13-10(8)16/h8-9,15H,4-7H2,1-3H3,(H,13,16)(H,14,17)/t8?,9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IASISKBRBNTMFU-GKAPJAKFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1CCNC1=O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1CCNC1=O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aluminum Isopropoxide-Mediated Meerwein-Ponndorf-Verley Reduction

In a representative procedure, aluminum isopropoxide (35 g) in isopropyl alcohol reduces 100 g of the ketone precursor under reflux for 3 hours. Post-reduction, the mixture is distilled to 50% volume, cooled to 25–35°C, and acidified to pH 3–4 with acetic acid. Recrystallization from isopropyl alcohol yields 80 g (56%) of the target compound with 95.9% purity. Impurities include 2.6% (3S)-2-hydroxy-3-N-(tert-butoxycarbonyl)amino-4-phenylbutane and 1.0% (2R,3S)-diastereomer.

Key Advantages :

-

High stereoselectivity (d.e. >95%) due to chelation-controlled reduction.

-

Scalable to multi-gram quantities with minimal byproducts.

Sodium Borohydride Reduction in Tetrahydrofuran/Ethanol

Sodium borohydride (1.59 g) in tetrahydrofuran (84 mL) and water (9 mL) reduces the ketone precursor at 0°C. After 45 minutes, the reaction is quenched with ethyl acetate and aqueous potassium bisulfate (pH 1.5). Recrystallization from ethyl acetate provides the product in 56% yield but with lower diastereomeric excess (d.e. 85–90%) compared to aluminum-mediated methods.

Limitations :

-

Requires stringent pH control during work-up to prevent epimerization.

-

Lower stereoselectivity due to less rigid transition-state geometry.

Diisobutylaluminum Hydride (DIBAH) Reduction with Additives

DIBAH in Toluene with Cyclohexanol

Adding cyclohexanol (2.0 g) to DIBAH (10 mmol) in toluene prior to ketone reduction improves yield (1.53 g, 51%) and d.e. (92:8). Cyclohexanol acts as a proton shuttle, stabilizing the transition state and minimizing over-reduction.

Comparative Data :

| Additive | Yield (%) | d.e. (%) |

|---|---|---|

| None | 48 | 85 |

| Acetone | 53 | 88 |

| Cyclohexanol | 51 | 92 |

Protection/Deprotection Strategies

tert-Butoxycarbonyl (Boc) Group Installation

The Boc group is introduced via reaction with di-tert-butyldicarbonate (68.7 g) in toluene/water (pH 7) at 25°C for 3 hours. This step achieves 68% yield and 95:5 diastereomer ratio, critical for downstream functionalization.

Critical Parameters :

-

pH maintenance at 7 prevents carbamate hydrolysis.

-

Vigorous stirring ensures efficient biphasic reaction kinetics.

Recrystallization and Purification

Isopropyl Alcohol Recrystallization

Crude product (80 g) is dissolved in hot isopropyl alcohol (400 mL), cooled to 25–35°C, and filtered to remove (2R,3S)-diastereomer impurities. This step enhances purity from 85% to 95.9% while recovering 80% yield.

Solvent Screening Results :

| Solvent | Purity Gain (%) | Yield Loss (%) |

|---|---|---|

| Ethyl Acetate | 8 | 15 |

| Isopropyl Alcohol | 11 | 20 |

| Hexane/Ether | 6 | 25 |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((2S)-1-hydroxy-3-(2-oxopyrrolidin-3-yl)propan-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl group yields an alcohol .

Scientific Research Applications

Basic Information

- IUPAC Name : tert-butyl ((2S)-1-hydroxy-3-(2-oxopyrrolidin-3-yl)propan-2-yl)carbamate

- Molecular Formula : C₁₂H₂₂N₂O₄

- Molecular Weight : 258.31 g/mol

- CAS Number : 2382782-88-7

Structural Characteristics

The compound features a tert-butyl group linked to a carbamate moiety, which is further connected to a hydroxyl and a pyrrolidine derivative. This structure contributes to its solubility and reactivity, making it suitable for various chemical transformations.

Drug Development

Tert-butyl carbamate has been utilized as a precursor in the synthesis of various pharmacologically active compounds. Its ability to undergo diverse chemical reactions facilitates the development of new drugs targeting multiple biological pathways.

Case Study: Synthesis of Peptide Derivatives

Research has demonstrated that tert-butyl carbamate can be employed in the synthesis of bicyclic peptides, which have shown promise as covalent inhibitors of viral proteases, including those associated with SARS-CoV-2. The incorporation of this compound into peptide structures enhances their stability and bioactivity .

The compound exhibits notable biological activities, including antimicrobial and antitumor properties. Studies have indicated that derivatives of tert-butyl carbamate can modulate biological pathways involved in cell proliferation and apoptosis.

Case Study: Antitumor Activity

In vitro studies have shown that certain derivatives possess cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis through caspase activation, highlighting its potential as an anticancer agent .

Chemical Biology

Tert-butyl carbamate serves as a useful tool in chemical biology for studying enzyme mechanisms and protein interactions. Its reactivity allows for the modification of amino acids in peptides and proteins, enabling researchers to probe biological functions.

Example: Enzyme Inhibition Studies

The compound has been used to investigate the inhibitory effects on specific enzymes, providing insights into enzyme kinetics and substrate specificity. This application is crucial for understanding metabolic pathways and developing enzyme-targeted therapies.

Data Tables

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against specific bacterial strains |

| Antitumor | Induces apoptosis in cancer cell lines |

| Enzyme Inhibition | Modulates enzyme activity in metabolic pathways |

Mechanism of Action

The mechanism of action of tert-butyl ((2S)-1-hydroxy-3-(2-oxopyrrolidin-3-yl)propan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It binds to the active site of the target enzyme, altering its activity and affecting the biochemical pathway involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Modifications

Compound 1 : tert-butyl ((2S)-1-hydroxy-3-(2-oxopyrrolidin-3-yl)propan-2-yl)carbamate

- Structure : Hydroxy group at C1, Boc-protected amine at C2.

- Role : Key intermediate for further oxidation or coupling reactions.

- Synthesis : NaBH4 reduction of methyl esters (80% yield) .

Compound 2 : tert-butyl ((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)carbamate (CAS 1025451-28-8)

- Modification : Hydroxy → keto group at C1.

- Synthesis : Dess-Martin periodinane oxidation of Compound 1 (91% yield) .

- Impact : Increased electrophilicity for nucleophilic additions; reduced hydrogen-bonding capacity compared to Compound 1.

Compound 3 : tert-butyl ((S)-1-amino-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)carbamate (Int 1)

Stereochemical and Structural Complexity

Compound 4 : tert-butyl ((2S)-1-cyano-1-hydroxy-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)carbamate

- Modification: Introduction of cyano group at C1.

- Synthesis: Diastereomers 3a (major) and 3b (minor) formed via stereoselective pathways .

Compound 5 : Bromophenyl derivative (C21H28BrF2N3O4)

- Modification : Addition of 4-bromophenyl and difluoropyrrolidine groups.

- Molecular Weight : 504.37 g/mol (vs. 272.3 g/mol for Compound 1).

- Impact : Enhanced hydrophobicity and target specificity .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing tert-butyl ((2S)-1-hydroxy-3-(2-oxopyrrolidin-3-yl)propan-2-yl)carbamate?

- Methodology : A typical synthesis involves coupling tert-butyl carbamate precursors with hydroxyl-pyrrolidinone derivatives under nitrogen protection. For example, methyl (S)-2-(Boc-amino)-3-[(S)-2-oxo-3-pyrrolidinyl]propanoate is reacted with N,O-dimethylhydroxylamine hydrochloride in dry THF, followed by purification via column chromatography .

- Key Considerations : Use anhydrous solvents, inert atmospheres, and monitor reaction progress via TLC or HPLC.

Q. How is the stereochemical integrity of the compound verified during synthesis?

- Methodology : Chiral HPLC or polarimetry confirms enantiomeric purity. NMR (e.g., , , NOESY) resolves diastereotopic protons and coupling constants to validate stereochemistry. For instance, NMR of tert-butyl carbamate derivatives shows distinct splitting patterns for (2S)-configured centers .

- Data Example :

| NMR Signal (δ, ppm) | Assignment |

|---|---|

| 1.45 (s, 9H) | tert-Butyl group |

| 4.86 (br. s, 1H) | Carbamate NH |

Q. What safety precautions are essential for handling this compound?

- Protocols : Avoid skin/eye contact and inhalation; use PPE (gloves, goggles) and work in a fume hood. Store refrigerated in airtight containers to prevent degradation. Spills require neutralization with inert absorbents (e.g., dry sand) and disposal via licensed waste management .

Advanced Research Questions

Q. How can reaction yields be optimized for asymmetric Mannich reactions involving this compound?

- Methodology : Employ organocatalysts (e.g., proline derivatives) to enhance enantioselectivity. For example, tert-butyl carbamates participate in Mannich reactions with aldehydes and ketones using catalytic L-proline (10 mol%) in acetonitrile, achieving >90% ee .

- Key Parameters :

- Temperature: 0–25°C

- Solvent: Anhydrous MeCN or DCM

- Catalyst loading: 5–15 mol%

Q. What mechanistic insights explain its role in β-secretase inhibition for Alzheimer’s research?

- Methodology : The 2-oxopyrrolidin-3-yl moiety mimics transition-state intermediates in enzymatic cleavage. Molecular docking studies (e.g., AutoDock Vina) show hydrogen bonding between the carbamate group and catalytic aspartate residues (Asp32/Asp228) in β-secretase .

- Supporting Data :

| Binding Affinity (kcal/mol) | Target Enzyme |

|---|---|

| -9.2 ± 0.3 | β-Secretase |

Q. How does the compound’s stability under varying pH conditions impact its pharmacokinetic profile?

- Methodology : Conduct accelerated stability studies in buffers (pH 1–10) at 37°C. LC-MS identifies degradation products (e.g., tert-butyl alcohol, pyrrolidinone derivatives). The carbamate group hydrolyzes rapidly at pH <3, necessitating enteric coatings for oral delivery .

Q. What strategies mitigate epimerization during peptide coupling reactions?

- Methodology : Use low-temperature (0–4°C), coupling reagents (HATU/DIPEA), and short reaction times. For example, coupling with Fmoc-protected amino acids in DMF at 4°C reduces racemization to <2% .

Data Contradictions and Resolution

- Stereochemical Assignments : Discrepancies in NOESY correlations (e.g., axial vs. equatorial protons) may arise from solvent-dependent conformational changes. Validate with X-ray crystallography or computational modeling (e.g., DFT) .

- Biological Activity : Conflicting IC values in enzyme assays may stem from assay conditions (e.g., substrate concentration, incubation time). Standardize protocols using positive controls (e.g., pepstatin A for aspartic proteases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.